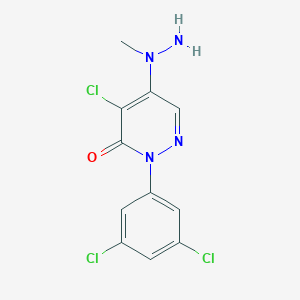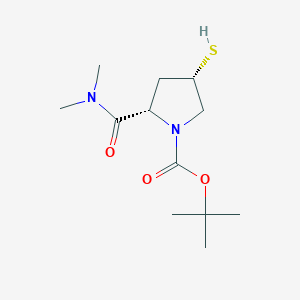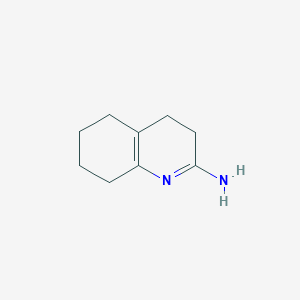
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro and dichlorophenyl groups, as well as a methylhydrazino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the chloro and dichlorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methylhydrazino moiety: This step involves the reaction of the intermediate compound with methylhydrazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interfering with cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(3,5-dichlorophenyl)-5-hydrazino-2,3-dihydropyridazin-3-one
- 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-ethylhydrazino)-2,3-dihydropyridazin-3-one
Uniqueness
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of the methylhydrazino group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-(3,5-dichlorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N4O/c1-17(15)9-5-16-18(11(19)10(9)14)8-3-6(12)2-7(13)4-8/h2-5H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIICKHXJVAJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC(=CC(=C2)Cl)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379265 |
Source


|
| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-84-9 |
Source


|
| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)



![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
![2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid](/img/structure/B70366.png)
![4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B70369.png)
![2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B70370.png)
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)


